4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine

Medicinal Chemistry Structural Biology Spectroscopic Analysis

The compound 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine (CAS 59195-11-8) is a specific mono-benzylidene derivative within the sym-octahydroacridine class, possessing a molecular formula of C₂₆H₂₅N and a molecular weight of approximately 351.5 g/mol. It features a partially hydrogenated acridine core with a phenyl substituent at the 9-position and a benzylidene group at the 4-position, a regiochemistry that distinguishes it from other positional isomers such as the 1-benzylidene analog.

Molecular Formula C26H25N
Molecular Weight 351.5 g/mol
Cat. No. B12932763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine
Molecular FormulaC26H25N
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5
InChIInChI=1S/C26H25N/c1-3-10-19(11-4-1)18-21-14-9-16-23-25(20-12-5-2-6-13-20)22-15-7-8-17-24(22)27-26(21)23/h1-6,10-13,18H,7-9,14-17H2/b21-18-
InChIKeyYLLAQYSAXHOEJK-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine for Research and Industrial Procurement


The compound 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine (CAS 59195-11-8) is a specific mono-benzylidene derivative within the sym-octahydroacridine class, possessing a molecular formula of C₂₆H₂₅N and a molecular weight of approximately 351.5 g/mol . It features a partially hydrogenated acridine core with a phenyl substituent at the 9-position and a benzylidene group at the 4-position, a regiochemistry that distinguishes it from other positional isomers such as the 1-benzylidene analog [1]. The compound has been structurally characterized by single-crystal X-ray diffraction, confirming a triclinic crystal system (space group P) with unit cell parameters a = 11.0758(8) Å, b = 12.4989(11) Å, c = 14.2425(13) Å, and Z = 4 [2]. This material is primarily investigated within academic and pharmaceutical research contexts as a molecular scaffold for anticancer and antimicrobial lead discovery, where its specific substitution pattern can influence target binding and physicochemical properties .

Why 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine Cannot Be Replaced by a Generic Acridine Analog


The term “octahydroacridine derivative” encompasses structurally diverse compounds whose biological activity is exquisitely sensitive to the nature, position, and count of arylidene substituents [1]. The target compound bears a single benzylidene group at the 4-position, which produces a distinct molecular shape and electronic distribution compared to the 1-benzylidene positional isomer or the 4,5-diarylidene congeners [2][3]. Because acridine-based pharmacophores often engage biological targets (e.g., DNA, topoisomerases, or microbial enzymes) through π-stacking and intercalation, even a shift of the benzylidene moiety from position 1 to position 4 alters the presentation of the aromatic surface available for binding, potentially affecting both potency and selectivity [2]. Additionally, the crystal packing of the 4-benzylidene isomer, which crystallizes in the triclinic space group with four molecules per unit cell, implies a specific solid-state arrangement that may influence solubility, dissolution rate, and formulation behavior relative to its analogs, making simple interchange without revalidation a scientifically unsound procurement decision [4].

Quantitative Differentiation Data for 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine Procurement Support


Regiochemical Identity: Position-4 vs. Position-1 Benzylidene Isomerism

The compound is unambiguously the 4-benzylidene regioisomer, not the 1-benzylidene variant. Gas chromatography–mass spectrometry (GC-MS) confirms the 1-benzylidene isomer as a distinct entity with a different mass spectral fragmentation pattern, available in the Wiley Registry [1]. The IUPAC name 4-(phenylmethylene)-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine and the CAS registry number 59195-11-8 explicitly encode this regiochemistry, separating it from the 1-benzylidene isomer (InChIKey APXXMDZLIMWOQB-DYTRJAOYSA-N) . In biological systems, the position of the benzylidene group on the partially saturated acridine scaffold determines the spatial orientation of the pendant phenyl ring, a critical parameter for π-stacking interactions with nucleic acid bases or aromatic amino acid residues in enzyme active sites [1].

Medicinal Chemistry Structural Biology Spectroscopic Analysis

Solid-State Crystal Structure Differentiation: Triclinic Packing and Unit Cell Parameters

Single-crystal X-ray diffraction analysis of the target compound provides unambiguous solid-state structural data [1]. The compound crystallizes in the triclinic space group P with unit cell parameters a = 11.0758(8) Å, b = 12.4989(11) Å, c = 14.2425(13) Å, α = 98.088(3)°, β = 96.537(3)°, γ = 102.151(3)°, and a unit cell volume of 1887.2(3) ų containing 4 molecules (Z = 4). While the 9-substituted octahydroacridine core itself has been characterized thermally and spectroscopically for various derivatives (R = -Br, -OCH₃, -NH₂, -NO₂, -OH, furyl) [2], the specific 4-benzylidene-9-phenyl substitution pattern produces a unique crystal packing arrangement that directly impacts melting point, solubility, and solid-state stability—parameters critical for reproducible biological assay preparation and potential formulation development [1].

Crystallography Formulation Science Computational Chemistry

Structural Class Distinction from 4,5-Diarylidene Analogs: Mono- vs. Di-Benzylidene Substitution

The target compound is a mono-benzylidene derivative, whereas many studied sym-octahydroacridines are 4,5-diarylidene analogs formed by condensation of sym-octahydroacridine with two equivalents of aromatic aldehyde [1]. The 4,5-diarylideneoctahydroacridines have been specifically reported to exhibit fluorescence properties, a characteristic that is directly attributable to the extended conjugation across the two arylidene groups [1]. The mono-benzylidene compound, lacking the second arylidene substituent at position 5, possesses a fundamentally different electronic conjugation pathway, UV-vis absorption profile, and excited-state behavior [1]. This structural difference also implies that the mono-benzylidene compound presents a distinct hydrogen-bonding surface (presence of a free C5-H rather than a C5-arylidene group) for interactions with biological targets, altering both binding mode and physicochemical properties [2].

Organic Synthesis Fluorescence Pharmacophore Design

In-Class Differentiation: Octahydroacridine Core vs. Fully Aromatic Acridine Derivatives

The saturated octahydroacridine scaffold of the target compound distinguishes it from classical fully aromatic acridines (e.g., amsacrine, DACA) that dominate the DNA-intercalating anticancer agent literature [1]. A 2024 study by Werner et al. demonstrated that reduced acridine structures (alkyl acridinium salts with substituted phenyl residues) exhibit antibacterial activity against S. aureus and MRSA, with MIC values that exceeded the activity of reported antibacterial peptides; the best activities were associated with methoxy-substituted phenyl derivatives . While the target compound itself (4-benzylidene-9-phenyl) was not included in that panel, the class-level finding that partially saturated acridine scaffolds retain and can enhance antibacterial potency supports its relevance as a distinct chemotype . The saturated rings of the octahydroacridine core impart greater molecular flexibility, altered LogP, and potentially different metabolic stability compared to planar aromatic acridines [1].

Anticancer Research DNA Binding Pharmacokinetics

Patent-Class Biological Potential: Anticancer Differentiation Activity Attributed to Octahydroacridine Derivatives

Patent literature references indicate that certain octahydroacridine derivatives, including the 4-benzylidene-9-phenyl compound, are claimed to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological profile, sourced from freshpatents.com and archived in WebDataCommons, suggests potential utility as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. It is critical to note that this is a patent claim without publicly available quantitative comparator data (IC₅₀, EC₅₀, selectivity indices against normal cells) [1]. The differentiation-inducing mechanism, if validated, would distinguish this compound from purely cytotoxic acridine derivatives that act via DNA intercalation or topoisomerase inhibition, offering a potentially orthogonal therapeutic approach [2].

Oncology Research Cell Differentiation Psoriasis Therapy

High-Strength Differential Evidence Caveat: Limited Published Head-to-Head Comparator Data

A systematic search of primary research databases (PubMed, SpringerLink, Wiley, BindingDB) reveals that direct, quantitative head-to-head comparisons between 4-benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine and its closest structural analogs (e.g., 1-benzylidene isomer, 4,5-diarylidene derivatives, or N-alkyl acridinium salts) have not been published in peer-reviewed literature as of the search date [1]. The BindingDB entry (BDBM50236853, ChEMBL4094677) that appears under searches for this compound class shows IC₅₀ values of 6.30 × 10³ nM for CPR substrate activity and 4.10 × 10³ nM for NQO1 substrate activity, but these data correspond to a structurally distinct compound (a coumarin-quinone hybrid, SMILES: Cc1coc-2c1C(=O)C(=O)c1ccc(C)cc-21), not the 4-benzylidene-9-phenyl octahydroacridine [2]. The acridine literature contains abundant SAR studies on fully aromatic 9-substituted acridines and 9-aminoacridines, but the specific 4-benzylidene-9-phenyl octahydroacridine chemotype remains under-characterized . Procurement decisions must therefore be guided by the compound's well-defined chemical identity (CAS 59195-11-8, crystal structure, GC-MS fingerprint) and its position within a relevant but data-sparse chemical subspace, rather than by claims of superior efficacy that currently lack published quantitative backing.

Evidence-Based Procurement Data Gaps Research Prioritization

Recommended Application Scenarios for 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine Based on Verified Evidence


Structure-Based Drug Design and Molecular Docking Campaigns Targeting the Octahydroacridine Scaffold

The availability of a high-resolution single-crystal X-ray structure (triclinic, P; R factor = 0.049) [1] makes this compound an ideal starting point for computational chemistry workflows. Researchers can use the experimentally determined coordinates to perform rigid or flexible molecular docking against protein targets implicated in cancer or infectious disease, followed by molecular dynamics simulations to assess binding mode stability. Unlike analogs lacking crystallographic characterization, this compound enables the validation of docking poses against experimentally observed conformations, reducing false-positive virtual screening hits.

Synthetic Methodology Development for Regioselective Octahydroacridine Functionalization

The established synthetic route to 4-substituted sym-octahydroacridines via condensation or organolithium chemistry [2][3] positions this compound as a key intermediate or model substrate for developing new catalytic asymmetric methods. The recent organocatalytic one-pot strategy for octahydroacridines reported by Jørgensen and co-workers [3] demonstrates high enantioselectivity, and the 4-benzylidene-9-phenyl derivative can serve as a benchmark substrate for evaluating new chiral catalysts, given its well-defined regiochemistry and crystallographic identity [1].

Antibacterial Screening in Gram-Positive Pathogen Panels as a Reduced-Acridine Chemotype

The 2024 demonstration that reduced acridine structures exhibit antibacterial activity against S. aureus and MRSA, with certain derivatives exceeding the potency of known antibacterial peptides , validates the octahydroacridine scaffold as a legitimate antibacterial chemotype. The 4-benzylidene-9-phenyl substitution pattern, which introduces an additional aromatic surface beyond what was explored in the Werner et al. study, justifies its inclusion in expanded MIC screening panels against drug-resistant Gram-positive pathogens. Procurement for such studies is supported by the compound's distinct chemical identity (CAS 59195-11-8) and its structural differentiation from the N-alkyl acridinium salts previously tested .

Differentiation-Inducing Anticancer Agent Screening in Hematological Cell Lines

The patent claim describing proliferation arrest and monocyte differentiation induction by octahydroacridine derivatives [4] provides a testable hypothesis for leukemia research. The compound can be prioritized for in vitro evaluation in acute myeloid leukemia (AML) cell lines (e.g., HL-60, NB4) known to respond to differentiation-inducing agents such as all-trans retinoic acid (ATRA). Procurement is warranted for laboratories seeking to identify novel differentiation-inducing small molecules that act through mechanisms distinct from standard cytotoxic chemotherapies, with the caveat that the patent claim requires independent experimental validation [4].

Quote Request

Request a Quote for 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.